N-(2-furanylmethyl)-1,3-dioxo-2-propyl-5-isoindolecarboxamide
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Overview
Description
N-(2-furanylmethyl)-1,3-dioxo-2-propyl-5-isoindolecarboxamide is a member of phthalimides.
Scientific Research Applications
Environmental Friendly Synthesis of Analgesic and Antipyretic Compounds
A green chemistry approach has been employed to synthesize potential analgesic and antipyretic compounds, including derivatives of N-(2-furanylmethyl)-1,3-dioxo-2-propyl-5-isoindolecarboxamide. This method involves environmentally friendly solvents and solid-phase reactions, contributing to sustainable pharmaceutical development (Reddy, Dubey, & Ramana Reddy, 2014).
Synthesis of Enantiomerically Pure Compounds
An improved synthesis method has been developed for enantiomerically pure compounds structurally related to this compound, which are significant in the treatment of benign prostatic hyperplasia. This synthesis highlights safer reagents and achieves higher purity, enhancing the pharmaceutical manufacturing process (Kuo, Prouty, Murray, & Shah, 2001).
Synthesis and Reactivity of Furan Derivatives
Research on the synthesis of furan derivatives, including compounds related to this compound, has been conducted. These studies involve exploring different chemical reactions and developing new methods for creating structurally diverse furan-based compounds, useful in various scientific applications (Aleksandrov & El’chaninov, 2017).
Drug-DNA Interaction Studies
Investigations into minor groove binding drugs structurally similar to this compound, such as 2,5-bis(4-guanylphenyl)furan, have been conducted. These studies focus on understanding how these compounds interact with DNA, offering insights into drug design and the development of new therapeutic agents (Laughton, Tanious, Nunn, Boykin, Wilson, & Neidle, 1995).
Antibacterial and Antimycobacterial Activity
Research into derivatives of this compound has revealed significant antibacterial and antimycobacterial activities. These studies are crucial for the development of new antimicrobial agents, particularly in the fight against resistant strains of bacteria (Chambhare, Khadse, Bobde, & Bahekar, 2003).
Properties
Molecular Formula |
C17H16N2O4 |
---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-dioxo-2-propylisoindole-5-carboxamide |
InChI |
InChI=1S/C17H16N2O4/c1-2-7-19-16(21)13-6-5-11(9-14(13)17(19)22)15(20)18-10-12-4-3-8-23-12/h3-6,8-9H,2,7,10H2,1H3,(H,18,20) |
InChI Key |
KLAKTBJHBDQVEA-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CC=CO3 |
Canonical SMILES |
CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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